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molecular formula C9H14BNO3 B8510479 (5-(2-Methoxypropan-2-yl)pyridin-3-yl)boronic acid

(5-(2-Methoxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No. B8510479
M. Wt: 195.03 g/mol
InChI Key: NXNHANHMDJTCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

To a vial containing the title compound from Example 49 Step A (0.07 g, 0.30 mmol), bis(pinacolato)diboron (0.093 g, 0.37 mmol), potassium acetate (0.090 g, 0.91 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.028 g, 0.030 mmol) and tricyclohexylphosphine (0.017 g, 0.061 mmol) was added 1,4-dioxane (3.0 mL). The vial was flushed with nitrogen, sealed tightly and heated to 80° C. overnight. The reaction was then concentrated under reduced pressure to provide the title compound which was used without further purification.
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([O:11][CH3:12])([CH3:10])[CH3:9])[CH:7]=1.[B:13]1(B2OC(C)(C)C(C)(C)O2)[O:17]C(C)(C)C(C)(C)[O:14]1.C([O-])(=O)C.[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:12][O:11][C:8]([C:6]1[CH:7]=[C:2]([B:13]([OH:17])[OH:14])[CH:3]=[N:4][CH:5]=1)([CH3:10])[CH3:9] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.07 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C(C)(C)OC
Name
Quantity
0.093 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
0.09 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.017 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.028 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed tightly
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C)(C)C=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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